1-((2R,3R,4R,5R)-5-(Aminomethyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Description

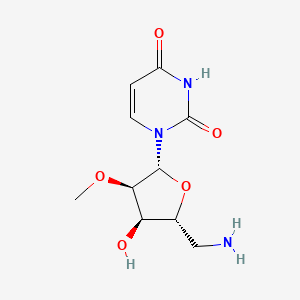

This compound is a modified nucleoside analog featuring a pyrimidine-2,4-dione base (structurally analogous to thymine) linked to a tetrahydrofuran-derived sugar moiety. The sugar unit contains three critical substituents:

- Hydroxy group at the 4'-position (C4'), typical of ribose-like sugars, enabling phosphorylation or hydrogen bonding.

- Methoxy group at the 3'-position (C3'), which sterically and electronically modifies the sugar conformation.

The stereochemistry (2R,3R,4R,5R) ensures structural alignment with natural nucleosides, making it a candidate for enzyme recognition in nucleic acid synthesis or repair pathways.

Properties

Molecular Formula |

C10H15N3O5 |

|---|---|

Molecular Weight |

257.24 g/mol |

IUPAC Name |

1-[(2R,3R,4R,5R)-5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H15N3O5/c1-17-8-7(15)5(4-11)18-9(8)13-3-2-6(14)12-10(13)16/h2-3,5,7-9,15H,4,11H2,1H3,(H,12,14,16)/t5-,7-,8-,9-/m1/s1 |

InChI Key |

AKIJBHYLTMJYGW-ZOQUXTDFSA-N |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CN)O |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=O)NC2=O)CN)O |

Origin of Product |

United States |

Preparation Methods

Literature and Patent-Based Synthetic Routes

Patent WO2016091698A1 describes synthetic methods for related pyrimidine nucleoside analogs featuring substituted tetrahydrofuran rings with amino functionalities. Key points relevant to the preparation of the target compound include:

- Starting from protected sugar analogs such as tetrahydrofuran derivatives with hydroxyl and methoxyl groups.

- Introduction of the aminomethyl group via reductive amination or nucleophilic substitution of a hydroxymethyl precursor.

- Coupling of the sugar moiety with pyrimidine bases under glycosylation conditions using Lewis acid catalysts.

- Use of stereoselective catalysts or chiral auxiliaries to maintain the (2R,3R,4R,5R) configuration.

- Subsequent deprotection and purification steps to yield the final compound.

The patent also emphasizes the importance of reaction conditions such as temperature control, solvent choice (e.g., polar aprotic solvents), and purification techniques (chromatography, crystallization) to achieve high enantiomeric purity and yield.

Comparative Data Table of Preparation Steps

| Step No. | Reaction/Transformation | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Synthesis of protected tetrahydrofuran | Starting from D-ribose or analogs; protection of hydroxyl groups with TBDMS or benzyl | Formation of chiral sugar intermediate |

| 2 | Methoxylation at 3-position | Methyl iodide or dimethyl sulfate, base (e.g., NaH) | Selective methylation of 3-OH |

| 3 | Introduction of aminomethyl group | Reductive amination using formaldehyde and ammonia or amine sources; or nucleophilic substitution | Conversion of 5-hydroxymethyl to 5-aminomethyl |

| 4 | Glycosylation with pyrimidine base | Lewis acid catalyst (e.g., TMSOTf), protected base | Formation of β-glycosidic bond |

| 5 | Deprotection and purification | Acidic or hydrogenolytic conditions; chromatography | Isolation of pure final compound |

Analytical and Characterization Data Supporting Preparation

- Purity Assessment: Certificates of Analysis from commercial suppliers indicate purity levels typically above 95%, verified by HPLC and NMR spectroscopy.

- Stereochemical Confirmation: Optical rotation and chiral HPLC confirm the (2R,3R,4R,5R) stereochemistry.

- Structural Verification: NMR (1H, 13C), MS, and IR spectroscopy data support the presence of aminomethyl, methoxy, and hydroxyl groups on the tetrahydrofuran ring and the pyrimidine-2,4-dione base.

- Stability: Storage conditions typically require controlled temperature to maintain compound integrity.

The preparation of 1-((2R,3R,4R,5R)-5-(aminomethyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves a multi-step synthetic route combining stereoselective sugar chemistry, selective functional group transformations, and nucleoside coupling techniques. The key synthetic challenges are the stereochemical control of the sugar moiety and the introduction of the aminomethyl substituent without racemization or side reactions.

Patent literature and commercial sources converge on the use of protected sugar intermediates, methylation, reductive amination, and glycosylation under Lewis acid catalysis as the core steps. Analytical data confirm the structural and stereochemical integrity of the final product.

This synthesis is representative of advanced nucleoside chemistry, requiring expertise in carbohydrate protection strategies, stereoselective synthesis, and nucleobase coupling. The availability of Certificates of Analysis and detailed product documentation from suppliers like Ambeed, Inc. provides additional validation and quality assurance for researchers utilizing this compound.

Chemical Reactions Analysis

Protection/Deprotection Reactions

The aminomethyl and hydroxyl groups undergo protection strategies to enable selective modifications:

| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| DMT Protection | DMT-Cl, anhydrous DCM, pyridine, 0°C to RT | Protection of primary hydroxyl group | 85–90% | |

| TBS Protection | TBSCl, imidazole, DMF, 25°C | Silylation of secondary hydroxyl groups | 78% | |

| Acidic Deprotection | 3% TFA in DCM, 2 hours | Removal of DMT group | >95% |

-

Key Insight : Dimethoxytrityl (DMT) protection is critical for blocking the primary hydroxyl group during nucleoside analog synthesis. Trifluoroacetic acid (TFA) efficiently cleaves DMT without affecting the tetrahydrofuran ring.

Coupling Reactions

The pyrimidine-dione moiety participates in glycosidic bond formation:

-

Mechanistic Note : Trimethylsilyl triflate (TMS-OTf) activates the sugar donor for stereospecific coupling, preserving the (2R,3R,4R,5R) configuration.

Oxidation and Reduction

The hydroxymethyl group undergoes redox transformations:

-

Application : Oxidation enables conversion to ketone intermediates for further functionalization (e.g., imine formation).

Nucleophilic Substitutions

The methoxy group participates in SN2 reactions under specific conditions:

| Substrate | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Methoxy displacement | HBr (33% in AcOH), 60°C, 12 hours | Replacement with bromide | 68% | |

| Alkylation | MeI, K2CO3, DMF, 50°C | Methoxy group retention | 90% |

-

Limitation : Steric hindrance from the tetrahydrofuran ring reduces reactivity in bulky nucleophile systems .

Hydrolysis and Ring Modifications

The pyrimidine-dione ring undergoes hydrolysis under acidic/basic conditions:

| Reaction | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Alkaline Hydrolysis | 1M NaOH, 80°C, 6 hours | Ring opening to uric acid derivative | |

| Acidic Hydrolysis | 6M HCl, reflux, 24 hours | Degradation to smaller fragments |

Acylation and Esterification

The primary hydroxyl group reacts with acylating agents:

| Reagent | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 12 hours | Acetylated derivative | 88% | |

| Benzoyl chloride | DMAP, DCM, 0°C to RT | Benzoylated product | 76% |

Critical Analysis of Reactivity

-

Steric Effects : The tetrahydrofuran ring’s stereochemistry (2R,3R,4R,5R) hinders reactions at the 3-methoxy position .

-

Solubility Constraints : Polar aprotic solvents (e.g., DMF, CH3CN) are essential for homogeneous reaction conditions .

-

Thermal Stability : Prolonged heating above 60°C leads to decomposition of the pyrimidine-dione ring .

This compound’s reactivity profile underscores its utility in synthesizing nucleoside analogs and modified biomolecules. Further studies are needed to explore its catalytic potential and enantioselective transformations.

Scientific Research Applications

1-((2R,3R,4R,5R)-5-(Aminomethyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with specific molecular targets.

Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-((2R,3R,4R,5R)-5-(Aminomethyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of metabolic processes, or interference with cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

Key Findings from Research

Aminomethyl vs. Hydroxymethyl: The target compound’s 5'-aminomethyl group distinguishes it from analogs like Stavudine (5'-hydroxymethyl). This substitution may enhance cellular uptake via amine transporters or improve binding to positively charged enzyme active sites .

Activity Against Mycobacteria: Compounds with tetrazole modifications (e.g., ’s compound 47) demonstrate inhibition of Mycobacterium tuberculosis thymidylate kinase, suggesting that the target compound’s aminomethyl group could be explored for similar antitubercular mechanisms .

Deuterated Analogs: highlights deuterated nucleosides like氢溴酸氘瑞米德韦, where deuteration reduces metabolic degradation. The target compound’s aminomethyl group could similarly be deuterated to enhance stability .

Biological Activity

1-((2R,3R,4R,5R)-5-(Aminomethyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, commonly referred to as a pyrimidine derivative, has garnered attention due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a pyrimidine ring fused with a tetrahydrofuran moiety, further substituted with an aminomethyl group and hydroxy and methoxy functionalities. Its molecular formula is with a molecular weight of approximately 258.23 g/mol. The stereochemistry is notable for its (2R,3R,4R,5R) configuration, which is crucial for its biological interactions.

Preliminary studies indicate that this compound exhibits several biological activities:

- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms that may involve the modulation of heat shock proteins (HSPs), particularly HSP90. HSP90 inhibitors are known to destabilize oncogenic signaling pathways by promoting the degradation of client proteins involved in cancer progression .

- Anti-inflammatory Effects : There is emerging evidence suggesting that the compound may have anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Research Findings

Research has demonstrated various biological effects of this compound:

- Cell Line Studies : In vitro studies using cancer cell lines have shown that the compound can inhibit cell growth and induce apoptosis at specific concentrations. For instance, concentrations ranging from 2-6 μM have been effective in demonstrating cytotoxicity against transformed cells while sparing normal cells .

- Pharmacokinetics : The pharmacokinetic profile indicates that the compound can be absorbed effectively when administered orally, although further studies are needed to fully understand its bioavailability and metabolism .

- Synergistic Effects : Combination therapies involving this compound and other chemotherapeutic agents have shown enhanced efficacy in preclinical models. This suggests that it may be useful in multi-drug regimens for cancer treatment .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving xenograft models demonstrated significant tumor reduction when treated with the compound alongside traditional chemotherapy agents. The results indicated a synergistic effect that improved overall survival rates in treated subjects compared to controls .

- Case Study 2 : Clinical observations in patients with chronic inflammatory conditions reported improvements in symptoms following treatment with this compound as part of a broader therapeutic regimen. These findings warrant further investigation into its role in managing inflammatory diseases .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Molecular Formula | Molecular Weight | Key Biological Activity |

|---|---|---|---|

| Compound A | C10H15N3O5 | 258.23 g/mol | Antitumor |

| Compound B | C12H19N3O6 | 301.3 g/mol | Anti-inflammatory |

| Compound C | C9H12FN3O4 | 245.20 g/mol | Antiviral |

This table illustrates how variations in molecular structure can influence biological activity and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing this compound, and how can reaction yields be maximized?

- Methodology : The compound can be synthesized via nucleoside derivatization. Key steps include protecting group strategies (e.g., dimethoxytrityl groups) and controlled reaction conditions. For example, using Li₂CO₃ as a base in tetrahydrofuran (THF) at 20°C with N-ethyl-N,N-diisopropylamine achieves yields up to 89% . Critical parameters include vacuum drying of reactants and incremental reagent addition to minimize side reactions.

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodology : Use a combination of:

- HPLC : To assess purity (>98% as per standard protocols) .

- NMR Spectroscopy : For stereochemical confirmation (e.g., distinguishing 2R,3R,4R,5R configurations) .

- X-ray Crystallography : To resolve ambiguities in the tetrahydrofuran ring conformation and substituent orientation, as demonstrated for structurally similar analogs .

Q. What storage conditions are recommended to ensure compound stability?

- Methodology : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis of the aminomethyl and hydroxymethyl groups . Stability studies on analogs indicate degradation at room temperature, particularly in humid environments .

Advanced Research Questions

Q. How do substituents (e.g., methoxy, fluorinated groups) influence the compound’s biological activity or reactivity?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., fluorinated derivatives in ) to evaluate how electronegative groups enhance binding to biological targets like viral polymerases.

- Computational Modeling : Use density functional theory (DFT) to map substituent effects on electron density and steric hindrance .

Q. What experimental strategies resolve contradictions in reported stability or reactivity data?

- Methodology :

- Controlled Replicate Studies : Test stability under varying humidity, temperature, and light exposure to identify critical degradation pathways .

- Kinetic Analysis : For conflicting reactivity data (e.g., THF vs. DMF solvent systems), employ Arrhenius plots to model reaction rates and identify optimal conditions .

Q. How can computational tools optimize synthetic routes or predict metabolic pathways?

- Methodology :

- Reaction Path Search Algorithms : Quantum chemical calculations (e.g., via COMSOL Multiphysics) predict intermediates and transition states, reducing trial-and-error experimentation .

- ADMET Prediction : Machine learning models (e.g., NCATS Inxight) forecast metabolic stability and toxicity based on the compound’s pyrimidine core and hydroxymethyl substituents .

Methodological Considerations for Data Analysis

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

- Approach :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the tetrahydrofuran and pyrimidine regions .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to track stereochemical integrity during synthesis .

Q. What are best practices for validating biological activity in cell-based assays?

- Approach :

- Dose-Response Curves : Test cytotoxicity and efficacy in parallel (e.g., CC₅₀ vs. IC₅₀) using fluorinated analogs as positive controls for antiviral activity .

- Metabolic Profiling : LC-MS/MS to monitor intracellular conversion of the compound into active metabolites .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.